molecular formula C9H18N2O B189526 2,2,6,6-Tetramethyl-4-piperidone oxime CAS No. 4168-79-0

2,2,6,6-Tetramethyl-4-piperidone oxime

Cat. No. B189526
CAS RN: 4168-79-0
M. Wt: 170.25 g/mol
InChI Key: FFUVOHCLAIYVTL-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-piperidone oxime, also known as Triacetonamine Oxime, is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.3 . It is also known by other names such as 2,2,6,6-tetramethyl-4-piperidinone oxime and 2,2,6,6-tetramethyl-piperidin-4-one oxime .


Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethyl-4-piperidone oxime can be found in various spectral databases . These databases provide spectral data such as NMR, FTIR, and MS, which can be used to analyze the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,2,6,6-Tetramethyl-4-piperidone oxime is a solid at 20°C . It has a melting point of 153°C .

Scientific Research Applications

Catalytic Hydrogenation of Triacetoneamine (TAA)

  • Scientific Field : Chemical Engineering
  • Application Summary : TMPD is used as a raw material in the continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol (TMP), which is an indispensable raw material of hindered amine light stabilizers .
  • Methods of Application : A series of promoter-modified CuCr/Al2O3 catalysts were prepared by co-precipitation method and evaluated by the reaction. The effect of the promoter on the catalytic performance was explored .
  • Results : CuCrSr/Al2O3 exhibited excellent catalytic performance with nearly complete conversion of TAA and over 97% selectivity of TMP at 120 °C .

Synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA)

  • Scientific Field : Organic Chemistry
  • Application Summary : TMPD is used as a starting material in the continuous-flow synthesis of DTMPA, an important intermediate for producing hindered amine light stabilizers .
  • Methods of Application : The starting material 1,6-hexanediamine (HMDA) mixes with TMPD, reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C .

Synthesis of Hindered Amine Light Stabilizers

  • Scientific Field : Polymer Chemistry
  • Application Summary : TMPD is used as a critical raw material in the production of hindered amine light stabilizers, which are commonly used in plastics, fibers, coatings, and rubbers .
  • Methods of Application : TMPD is converted into the corresponding stable alcohol-TMP in industry. This is typically achieved by using sodium borohydride as a reducing agent .
  • Results : The continuous process developed for catalytic hydrogenation of triacetoneamine (TAA) to TMP provides a low-cost, reliable, and efficient strategy for the continuous industrial production of TMP .

Synthesis of Pempidine

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : TMPD is used as a starting material in the synthesis of Pempidine, a ganglion-blocking drug used as an oral treatment for hypertension .
  • Methods of Application : TMPD is reacted with phorone and ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which is then reduced by means of the Wolff–Kishner reduction to 2,2,6,6-tetramethylpiperidine. This secondary amine is then N-methylated using methyl iodide and potassium carbonate .
  • Results : The synthesis of Pempidine from TMPD provides a method for the production of a useful pharmaceutical compound .

Synthesis of Hindered Amine Light Stabilizers

  • Scientific Field : Polymer Chemistry
  • Application Summary : TMPD is used as a critical raw material in the production of hindered amine light stabilizers, which are commonly used in plastics, fibers, coatings, and rubbers .
  • Methods of Application : TMPD is converted into the corresponding stable alcohol-TMP in industry. This is typically achieved by using sodium borohydride as a reducing agent .
  • Results : The continuous process developed for catalytic hydrogenation of triacetoneamine (TAA) to TMP provides a low-cost, reliable, and efficient strategy for the continuous industrial production of TMP .

Synthesis of Pempidine

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : TMPD is used as a starting material in the synthesis of Pempidine, a ganglion-blocking drug used as an oral treatment for hypertension .
  • Methods of Application : TMPD is reacted with phorone and ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which is then reduced by means of the Wolff–Kishner reduction to 2,2,6,6-tetramethylpiperidine. This secondary amine is then N-methylated using methyl iodide and potassium carbonate .
  • Results : The synthesis of Pempidine from TMPD provides a method for the production of a useful pharmaceutical compound .

Safety And Hazards

The compound is classified as dangerous and has several hazard statements associated with it, including H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), H317 (may cause an allergic skin reaction), H371 (may cause damage to organs), and H290 (may be corrosive to metals) . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray and contact with skin and eyes .

properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)5-7(10-12)6-9(3,4)11-8/h11-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUVOHCLAIYVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO)CC(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063331
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethyl-4-piperidone oxime

CAS RN

4168-79-0
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4168-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004168790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6,6-tetramethyl-4-piperidone oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BA Trofimov, AB Shapiro, RN Nesterenko… - Chemistry of …, 1988 - Springer
An oxime containing a nitroxyl functional group site, 2,2,6,6-tetramethyl-1-nitroxyl-4-hydroxyiminopiperidine, has been shown for the first time to engage in productive pyrrole synthesis …
Number of citations: 4 link.springer.com
SC Dickerman - 1947 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 0 search.proquest.com
LB Volodarskii, LN Grigor'eva, NV Dulepova… - Bulletin of the Academy …, 1988 - Springer
… 3-Hydroxyamino-2~2~6~6-tetramethyl-4-piperidone Oxime (IIa). To a solution of hydroxyl… l-Hydroxy-3-hydroxyamino-2~2~6~6-tetramethyl-4-piperidone Oxime Acetate ((IIb).AcOH) was …
Number of citations: 3 link.springer.com
G Rozantsev, VA Golubev - Bulletin of the Academy of Sciences of the …, 1966 - Springer
Conclusions 1. A method was developed for the synthesis of difficultly accessible 2,2,6,6-tetramethyl-1-piperidinols from stable nitroxides (piperidinooxy free radicals). 2. A method is …
Number of citations: 1 link.springer.com
E Meirovitch - The Journal of Physical Chemistry, 1982 - ACS Publications
ESR spectra of deoxycholic acid channel type inclusion compounds doped with 2, 2, 5, 5-tetramethyl-3-carbamidopyrrolinyl-l-oxyl (Tempyo) and 2, 2, 6, 6-tetramethylpiperidinyl-l-oxyl-4-…
Number of citations: 8 pubs.acs.org
RM Moriarty… - 1989 - apps.dtic.mil
During the past year, and-2-oximinotropan-3-one methiodides have been synthesized as well as the racemic compound 2-oximinotropan-3-one methiodide. The regioisomeric and-3-…
Number of citations: 0 apps.dtic.mil
WB Severs, WJ Kinnard… - Journal of Pharmaceutical …, 1965 - Wiley Online Library
The hypotensive activity of four tetramethylpiperidine and four benzothiadiazinate derivatives was investigated in anesthetized rats and dogs. The active tetramethylpiperidine …
Number of citations: 8 onlinelibrary.wiley.com
A BORIS - Advances in Heterocyclic Chemistry, 1991 - books.google.com
During the 1970s and 1980s, interest in the chemistry of pyrroles has greatly increased. Three fundamental monographs have come out (74MI1; 77MI1; 84 MI1) and comprehensive …
Number of citations: 0 books.google.com
LUO Yanbo, W Xiaoru, C Xiaojing… - Tobacco Science & …, 2023 - search.ebscohost.com
In order to evaluate the differences in typical heated tobacco products of different brands, the chemical components in the aerosol particulate matters from 19 heated tobacco product …
Number of citations: 0 search.ebscohost.com

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